Cas no 850429-64-0 (4,5-difluoroindolin-2-one)

4,5-difluoroindolin-2-one 化学的及び物理的性質

名前と識別子

-

- 4,5-Difluoroindolin-2-one

- 2H-Indol-2-one,4,5-difluoro-1,3-dihydro-

- 4,5-difluoro-1,3-dihydroindol-2-one

- 4,5-Difluorooxindole

- 4,5-DIFLUORO-2,3-DIHYDRO-1H-INDOL-2-ONE

- PubChem7166

- 2H-Indol-2-one, 4,5-difluoro-1,3-dihydro-

- 4,5-Difluoroindoline-2-one

- YUPHSWQGQCGBQH-UHFFFAOYSA-N

- BH165

- SBB088235

- PC1739

- FCH921024

- AB17537

- 4,5-difluoro-1,3-dihydro-indol-2-one

- AX8022849

- AB1005652

- V8

- 4,5-Difluoro-1,3-dihydro-2H-indol-2-one (ACI)

- 4,5-Difluoro-1,3-dihydro-2H-indol-2-one

- AKOS006343007

- AS-58410

- DB-028655

- MFCD04112481

- D70637

- DTXSID80395648

- CS-0149734

- 850429-64-0

- SCHEMBL2076100

- 4,5-difluoroindolin-2-one

-

- MDL: MFCD04112481

- インチ: 1S/C8H5F2NO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12)

- InChIKey: YUPHSWQGQCGBQH-UHFFFAOYSA-N

- ほほえんだ: O=C1CC2C(=CC=C(C=2F)F)N1

計算された属性

- せいみつぶんしりょう: 169.03400

- どういたいしつりょう: 169.03392011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- ゆうかいてん: 194-198

- PSA: 29.10000

- LogP: 1.59740

4,5-difluoroindolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220374-250mg |

4,5-Difluoroindolin-2-one |

850429-64-0 | 98% | 250mg |

¥107.00 | 2024-07-28 | |

| Chemenu | CM146747-1g |

4,5-Difluorooxindole |

850429-64-0 | 95% | 1g |

$*** | 2023-05-29 | |

| abcr | AB150586-250 mg |

4,5-Difluorooxindole, 96%; . |

850429-64-0 | 96% | 250 mg |

€144.00 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220374-100mg |

4,5-Difluoroindolin-2-one |

850429-64-0 | 98% | 100mg |

¥52.00 | 2024-07-28 | |

| Chemenu | CM146747-250mg |

4,5-Difluorooxindole |

850429-64-0 | 95% | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM146747-5g |

4,5-Difluorooxindole |

850429-64-0 | 95% | 5g |

$696 | 2021-08-05 | |

| TRC | D456643-50mg |

4,5-difluoroindolin-2-one |

850429-64-0 | 50mg |

$ 70.00 | 2022-06-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D894323-1g |

4,5-Difluoroindolin-2-one |

850429-64-0 | 97% | 1g |

900.00 | 2021-05-17 | |

| eNovation Chemicals LLC | D957010-1g |

4,5-Difluoroindolin-2-one |

850429-64-0 | 97% | 1g |

$100 | 2024-06-07 | |

| Ambeed | A535103-100mg |

4,5-Difluoroindolin-2-one |

850429-64-0 | 97% | 100mg |

$11.0 | 2025-02-25 |

4,5-difluoroindolin-2-one 関連文献

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

4,5-difluoroindolin-2-oneに関する追加情報

4,5-Difluoroindolin-2-One: A Comprehensive Overview

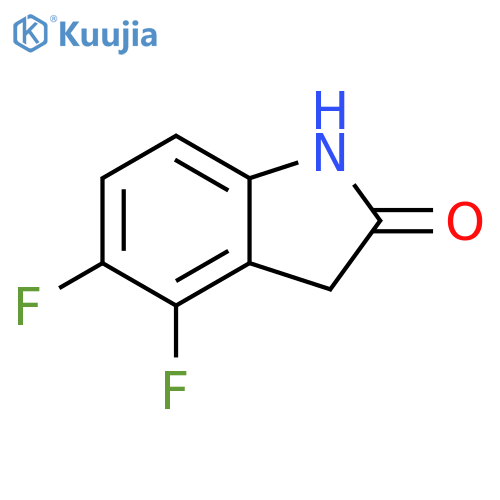

The compound 4,5-difluoroindolin-2-one, identified by the CAS registry number 850429-64-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of indolinones, which are known for their versatile applications in drug discovery, materials science, and chemical synthesis. The structure of 4,5-difluoroindolin-2-one features a bicyclic framework with a ketone group at position 2 and fluorine substituents at positions 4 and 5. These substituents play a crucial role in modulating the electronic properties and reactivity of the molecule.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4,5-difluoroindolin-2-one. Researchers have employed various strategies, including one-pot synthesis and catalytic processes, to achieve high yields and purity. The fluorine atoms at positions 4 and 5 not only enhance the stability of the molecule but also contribute to its unique electronic characteristics. These properties make it an attractive candidate for applications in fluorescence sensing, optoelectronics, and drug delivery systems.

In terms of biological activity, 4,5-difluoroindolin-2-one has shown promising results in preliminary studies. It exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). This suggests potential applications in the development of therapeutic agents for Alzheimer's disease and related conditions. Furthermore, its fluorescence properties have been leveraged in bioimaging applications, where it serves as a probe for detecting specific biomolecules within cellular environments.

The structural versatility of 4,5-difluoroindolin-2-one has also made it a valuable building block in medicinal chemistry. By introducing additional functional groups or modifying the existing substituents, researchers can tailor its properties to suit specific biological targets. For instance, recent studies have explored the use of this compound as a scaffold for designing kinase inhibitors and anti-inflammatory agents.

From a materials science perspective, 4,5-difluoroindolin-2-one has demonstrated potential as a precursor for advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable charge transfer complexes makes it an appealing candidate for next-generation electronic devices. Additionally, its thermal stability and photoluminescence properties have been exploited in the development of sensors for environmental monitoring.

In conclusion, 4,5-difluoroindolin-2-one (CAS No. 850429-64-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional properties continue to drive innovative research efforts aimed at unlocking its full potential. As advancements in synthetic techniques and materials science progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.

850429-64-0 (4,5-difluoroindolin-2-one) 関連製品

- 71294-07-0(5,6-difluoro-2,3-dihydro-1H-indol-2-one)

- 138343-94-9(4-Fluoroindolin-2-one)

- 247564-57-4(4,6-difluoro-2,3-dihydro-1H-indol-2-one)

- 906352-89-4(5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1804028-54-3(3-Cyano-2,5-difluoro-4-(trifluoromethoxy)pyridine)

- 889947-68-6(tert-butyl 2-(aminomethyl)azepane-1-carboxylate)

- 2344685-10-3(Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate)

- 2169390-67-2(tert-Butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate)

- 946237-09-8(2-methylpropyl N-{4-(ethylcarbamoyl)methyl-1,3-thiazol-2-yl}carbamate)

- 895475-82-8(N-4-(1,3-benzoxazol-2-yl)phenyl-2-(4-fluorobenzenesulfonyl)acetamide)